molecular formula C5H8BrN3O2S B3116155 4-bromo-N,N-dimethylpyrazole-1-sulfonamide CAS No. 214342-72-0

4-bromo-N,N-dimethylpyrazole-1-sulfonamide

Cat. No. B3116155
CAS RN: 214342-72-0
M. Wt: 254.11 g/mol
InChI Key: HBZPOTBOXPFCLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-bromo-N,N-dimethylpyrazole-1-sulfonamide involves the use of a radical approach. This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The synthesis process involves blocking the precursor molecule toluene diisocyanate (TDI) with 4-bromo-1H-pyrazole to form blocked toluene diisocyanate (TDI) .


Molecular Structure Analysis

The molecular structure of this compound is represented by the chemical formula C6H9BrN4O2S. The molecular weight of the compound is 254.11 .

Scientific Research Applications

Catalytic Applications

A novel N-bromo sulfonamide reagent, closely related to the query compound, has been synthesized and characterized, showing high efficiency as a catalyst in organic synthesis. This compound catalyzed the synthesis of pyrazoles through a tandem cyclocondensation-Knoevenagel–Michael reaction, demonstrating advantages like the use of non-toxic materials, high yields, and short reaction times (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Synthesis of Nucleosides

Research on the bromination of dimethylpyrazole nucleosides with N-bromosuccinimide yielded 4-bromo-dimethylpyrazole nucleosides, which exhibited cytostatic activity against HeLa cell cultures. This indicates potential for developing novel therapeutic agents (Lópe, Herranz, & Alonso, 1980).

Drug Design and Biological Activity

Sulfonamide derivatives containing pyrazoline and sulfonamide pharmacophores have been synthesized and evaluated for their inhibitory potency against human carbonic anhydrases and acetylcholinesterase enzyme. These compounds exhibited significant enzyme inhibition potency with low cytotoxicity, highlighting their potential in drug design for treating various diseases (Ozmen Ozgun et al., 2019).

Antibacterial and Antifungal Activities

Sulfonamide-derived ligands and their metal complexes have been synthesized and characterized, demonstrating moderate to significant antibacterial and good antifungal activities against various strains. This suggests their potential application in developing new antimicrobial agents (Chohan & Shad, 2011).

Anticonvulsant Activity

A series of sulfonamide derivatives of thiazolidinones have been prepared and tested for their anticonvulsant activity using animal models. Several compounds displayed promising activity, indicating potential for further investigation as anticonvulsant drugs (Siddiqui, Arshad, Khan, & Ahsan, 2010).

Safety and Hazards

The safety data sheet for 4-bromo-N,N-dimethylpyrazole-1-sulfonamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-bromo-N,N-dimethylpyrazole-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3O2S/c1-8(2)12(10,11)9-4-5(6)3-7-9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZPOTBOXPFCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromopyrazole (2.20 g, 15 mmol) and DABCO (1.85 g, 16.5 mmol) in anhydrous MeCN (15 ml) at room temperature was added dimethylsulfamoyl chloride (1.61 ml, 15 mmol). The reaction mixture was stirred for 20 h, then partitioned between 1N HCl(aq) and EtOAc. The aqueous layer was extracted with EtOAc (×2), the organics combined, washed with brine (×1), dried (MgSO4), filtered and the solvent removed in vacuo to afford a colourless liquid. (3.79 g). 1H NMR (400 MHz, CDCl3): 8.00 (1H, s), 7.70 (1H, s), 2.99 (6H, s).
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
1.61 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-N,N-dimethylpyrazole-1-sulfonamide
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4-bromo-N,N-dimethylpyrazole-1-sulfonamide
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4-bromo-N,N-dimethylpyrazole-1-sulfonamide
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Reactant of Route 5
4-bromo-N,N-dimethylpyrazole-1-sulfonamide
Reactant of Route 6
4-bromo-N,N-dimethylpyrazole-1-sulfonamide

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